![molecular formula C20H18ClN3O2S B2412273 N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251703-83-9](/img/structure/B2412273.png)
N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
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Description
N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Bladder cancer remains a significant health challenge worldwide. Traditional therapies often face limitations due to multidrug resistance or severe side effects. However, targeted therapy directed at specific molecular pathways shows promise. Quinazoline derivatives, including compounds like erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, have been approved for antitumor clinical use. These derivatives’ effectiveness depends on the substituents and their positions on the cyclic compounds. Researchers are actively designing and synthesizing new quinazoline-based compounds to combat bladder cancers .
α-Glucosidase Inhibition
Quinazolinone derivatives have demonstrated interesting biological activities. For instance, 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibit α-glucosidase inhibitory activity. These compounds could potentially play a role in managing conditions related to glucose metabolism .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-5-2-13(3-6-15)8-9-22-18(25)14-4-7-16-17(12-14)23-20-24(19(16)26)10-1-11-27-20/h2-7,12H,1,8-11H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAXGNIFOCWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)N=C2SC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
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